

Spectroscopic Analysis of 4''-Hydroxyisojasminin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4''-Hydroxyisojasminin

Cat. No.: B15593674

[Get Quote](#)

For Immediate Release

This technical guide presents a summary of the spectroscopic data for **4''-Hydroxyisojasminin**, a secoiridoid glucoside. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It is important to note that direct access to the original experimental spectra from the primary literature is limited. Therefore, this guide is compiled from publicly available database information and theoretical predictions based on the compound's known structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For **4''-Hydroxyisojasminin**, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, $C_{26}H_{38}O_{13}$.

Table 1: Mass Spectrometry Data for **4''-Hydroxyisojasminin**

| Parameter | Value | Reference |
|---------------------------------------|---|-----------|
| Molecular Formula | C ₂₆ H ₃₈ O ₁₃ | [1] |
| Molecular Weight (Average) | 558.57 g/mol | [1] |
| Exact Mass (Monoisotopic) | 558.23124126 Da | [1] |
| Predicted Ionization Mode | Electrospray (ESI) | |
| Predicted Adducts (Positive Ion Mode) | [M+H] ⁺ , [M+Na] ⁺ | |

Experimental Protocol for Mass Spectrometry (General)

A typical protocol for acquiring the mass spectrum of a natural product like **4''-Hydroxyisojasminin** using an electrospray ionization source is as follows:

- **Sample Preparation:** A solution of the purified compound is made in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL.
- **Instrumentation:** A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, is used for analysis.
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer. Data are typically collected in both positive and negative ion modes to ensure comprehensive analysis.
- **Data Analysis:** The resulting spectrum is analyzed to identify the molecular ion peak. The high-resolution data is then used to calculate the elemental composition, which serves to confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the detailed molecular structure of organic compounds, including the precise connectivity of atoms and their spatial arrangement. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for the complete structural assignment of **4''-Hydroxyisojasminin**.

Disclaimer: The following table contains predicted chemical shifts. Experimental values may differ.

Table 2: Predicted ^1H and ^{13}C NMR Data for 4''-Hydroxyisojasminin

| Position | Predicted ^{13}C Shift (ppm) | Predicted ^1H Shift (ppm), Multiplicity |
|-----------------|---------------------------------------|--|
| Aglycone Moiety | | |
| 1 | ~172 | - |
| 3 | ~102 | ~5.4 (s) |
| 4 | ~148 | - |
| 5 | ~118 | ~6.2 (d) |
| ... | ... | ... |
| Glucosyl Moiety | | |
| 1'' | ~101 | ~4.8 (d) |
| 2'' | ~76 | ~3.7 (m) |
| 3'' | ~79 | ~3.8 (m) |
| 4'' | ~73 | ~3.6 (m) |
| 5'' | ~79 | ~3.9 (m) |
| 6'' | ~64 | ~4.0 (m), 4.1 (m) |

Experimental Protocol for NMR Spectroscopy (General)

- Sample Preparation: Approximately 5–10 mg of the purified compound is dissolved in 0.5–0.7 mL of a deuterated solvent (e.g., methanol- d_4 , DMSO- d_6) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher, is employed.

- **Data Acquisition:** A series of 1D and 2D NMR experiments are conducted at a controlled temperature, usually 298 K.
- **Data Processing and Analysis:** The acquired data is processed using specialized software. The chemical shifts, coupling constants, and correlations from the 2D spectra are interpreted to piece together the complete molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in a molecule by measuring its absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands for **4''-Hydroxyisojasminin**

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Assignment |
|--------------------------------|---------------|--|
| ~3400 | Strong, Broad | O-H stretching (from multiple hydroxyl groups) |
| ~2930 | Medium | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester carbonyl) |
| ~1650 | Medium | C=C stretching (alkene) |
| ~1250 | Strong | C-O stretching (ester, ether linkages) |
| ~1050 | Strong | C-O stretching (alcohols) |

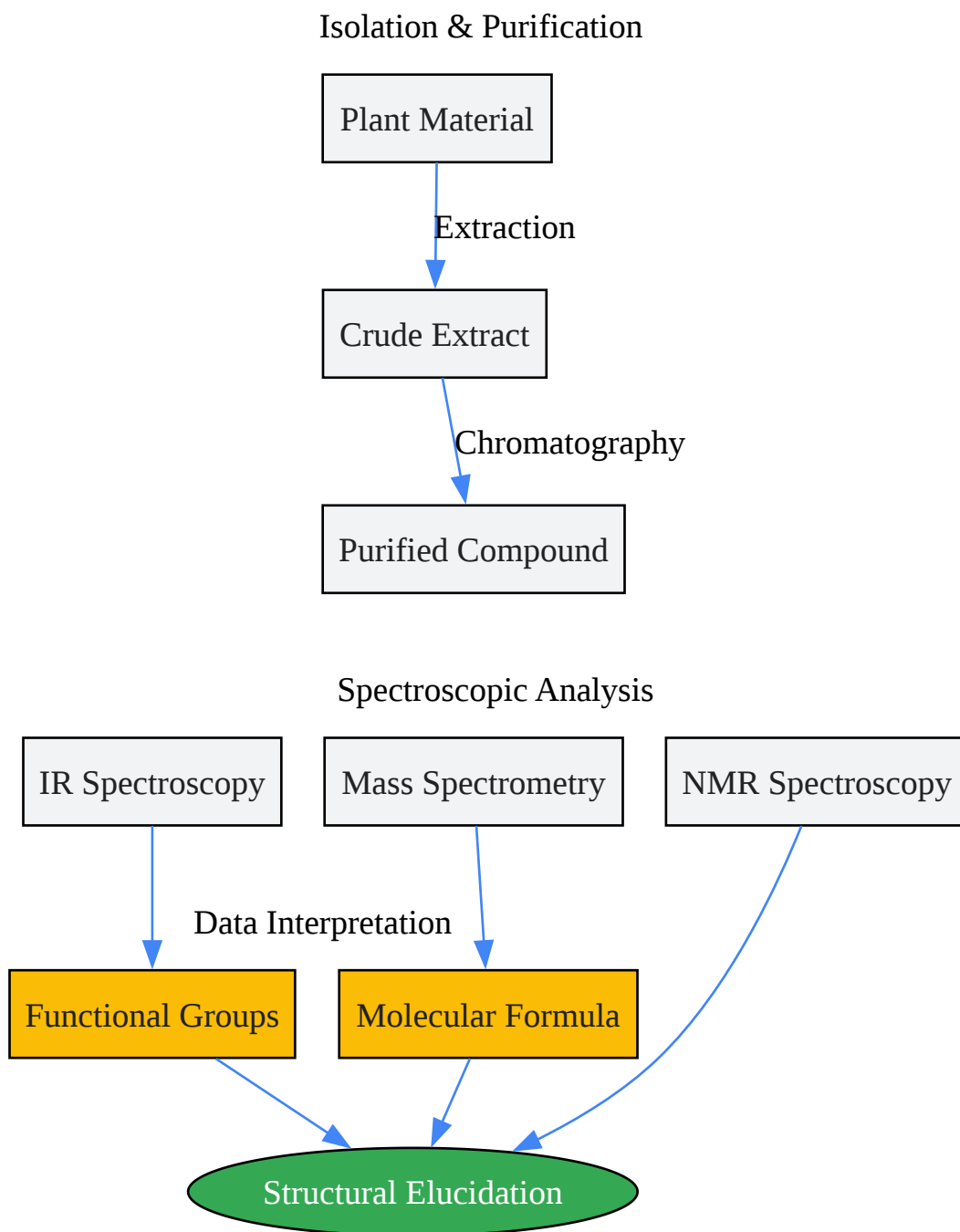
Experimental Protocol for IR Spectroscopy (General)

- **Sample Preparation:** A small quantity of the dried sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl) from a solution.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

- **Data Acquisition:** A background spectrum is first recorded, followed by the spectrum of the sample.
- **Data Analysis:** The resulting spectrum is examined to identify characteristic absorption bands, which are then assigned to their corresponding functional groups.

Visualizing the Analytical Workflow

The structural elucidation of a natural product is a systematic process. The following diagram illustrates the general workflow from isolation to final structure determination.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phytochemistry 1991: Vol 30 Table of Contents : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4"-Hydroxyisojasminin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15593674#spectroscopic-data-of-4-hydroxyisojasminin-nmr-ms-ir\]](https://www.benchchem.com/product/b15593674#spectroscopic-data-of-4-hydroxyisojasminin-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com